molecular formula C17H27N3O3S B4512168 N,N-diethyl-4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

N,N-diethyl-4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

Cat. No. B4512168
M. Wt: 353.5 g/mol
InChI Key: QDHDTIQARBZKQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-diethyl-4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide and related compounds often involves strategic modifications to improve their biological efficacy and pharmacokinetic profiles. For instance, Cioffi et al. (2016) discuss the synthesis and biological evaluation of benzamide inhibitors, highlighting the optimization of the sulfonamide and benzamide components for enhanced activity (Cioffi et al., 2016). Such synthetic strategies are pivotal for developing compounds with desired properties.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of sulfonyl, benzamide, and piperazine groups, contributing to their biological activity and chemical behavior. The study of these structures, as detailed by Naveen et al. (2007), involves X-ray crystallography to elucidate their crystalline form, revealing insights into the conformational stability and molecular interactions (Naveen et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of N,N-diethyl-4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide derivatives encompasses a range of reactions, including sulfonamide formation, nucleophilic substitution, and amide bond formation. These reactions are fundamental for the synthesis and further functionalization of the core structure, enabling the exploration of new biological activities and chemical properties.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure significantly influence the compound's applicability in different contexts. The work by Xiao et al. (2022) on benzenesulfonamide compounds with piperazine heterocycles provides insights into the crystal structure and physical characteristics, contributing to understanding the compound's behavior in various environments (Xiao et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for the compound's potential applications. Studies like those by Kumar et al. (2008), which evaluate the antimicrobial activities of benzhydryl-piperazine derivatives, demonstrate the importance of chemical modifications for achieving desired biological effects (Kumar et al., 2008).

properties

IUPAC Name

N,N-diethyl-4-methyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-5-19(6-2)17(21)15-8-7-14(3)16(13-15)24(22,23)20-11-9-18(4)10-12-20/h7-8,13H,5-6,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHDTIQARBZKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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